molecular formula C8H9NO2S B2504308 Methyl 2-pyridin-2-ylsulfanylacetate CAS No. 114086-04-3

Methyl 2-pyridin-2-ylsulfanylacetate

Cat. No. B2504308
Key on ui cas rn: 114086-04-3
M. Wt: 183.23
InChI Key: WQJTXIQQCPXCID-UHFFFAOYSA-N
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Patent
US07790747B2

Procedure details

A solution of 2-mercaptopyridine (484 mg, 4.35 mmol), methyl bromoacetate (0.45 ml, 4.8 mmol), and Et3N (0.79 ml, 5.7 mmol) in CH3CN (22 ml) was stirred at room temperature for 20 h to give (pyridin-2-ylsulfanyl)-acetic acid methyl ester as a colorless oil (752 mg, 94%) after aqueous work-up and purification.
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10]([O:12][CH3:13])=[O:11].CCN(CC)CC>CC#N>[CH3:13][O:12][C:10](=[O:11])[CH2:9][S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
484 mg
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
0.45 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
0.79 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
22 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CSC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 752 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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